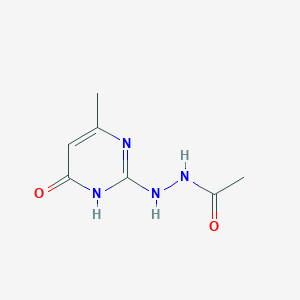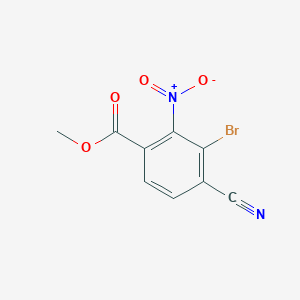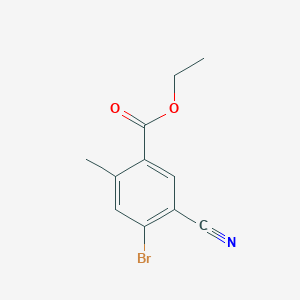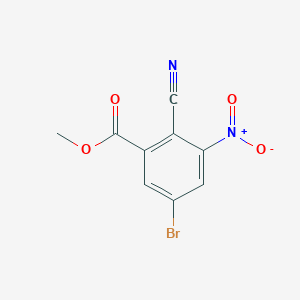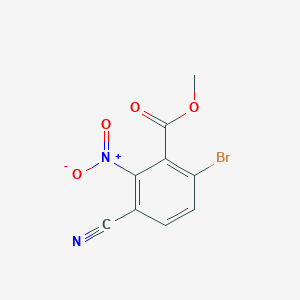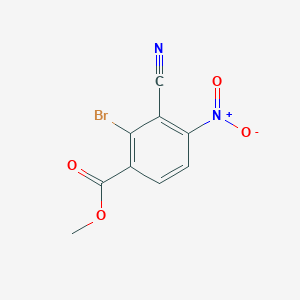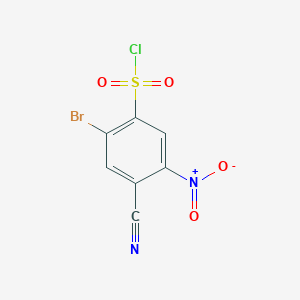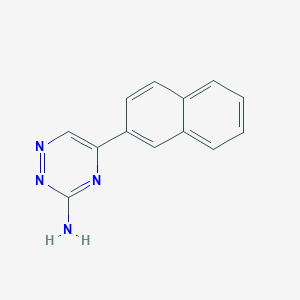
5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine
Overview
Description
The compound “5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . Naphthalene derivatives have been reported to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .
Scientific Research Applications
Serotonin Receptor Affinity
- A study by Łażewska et al. (2019) explored the affinity of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines for the human serotonin 5-HT6 receptor. They found that the naphthyl moiety contributed to high activity, with one compound showing significant potential as a 5-HT6R agent.
Spectroscopic Studies
- Li et al. (2012) conducted a spectroscopic study on the double proton transfer in a naphthalene-triazine derivative. They observed amino-imino tautomerization emission in the excited state.
Flame-Retardant Applications
- Agrawal and Narula (2014) synthesized amines containing the naphthalene-triazine structure and examined their application as flame retardants in epoxy resins, finding enhanced flame retardancy.
Anti-HIV Activity
- Hamad et al. (2010) reported on the synthesis of naphthalene derivatives with potential anti-HIV activity, indicating a new direction in antiviral drug development.
Photophysical Properties
- Kopchuk et al. (2016) developed "push-pull" fluorophores using 5-cyano-1,2,4-triazines and investigated their photophysical properties.
Photochemical Generation of Reactive Species
- Xiao et al. (2014) designed naphthalene derivatives as photoinitiators for various photopolymerizations, showing higher efficiency than traditional systems.
Spectroscopic Fingerprints in Self-Assembled Monolayers
- Ruiz-Osés et al. (2007) studied the electronic structures of naphthalene tetracarboxylic diimide and related compounds, providing insights into their self-organization.
Amination Reactions
- Rykowski and Plas (1982) explored the amination of triazines, including those with naphthalene derivatives, revealing the mechanisms behind these reactions.
Other Applications
- Further research includes studies on antipsychotic agents, Langmuir-Blodgett films, and synthesis of novel heterocyclic systems.
Properties
IUPAC Name |
5-naphthalen-2-yl-1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c14-13-16-12(8-15-17-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJNFZWBLZMXDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN=NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B1417164.png)
